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An In-depth Technical Guide to the Molecular Weight of Methyl (1R,3S)-3-aminocyclopentane-

1-carboxylate HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular weight of methyl

(1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. It details the theoretical calculation

based on its elemental composition and describes the experimental verification using high-

resolution mass spectrometry. This document is intended to serve as a practical resource for

researchers, scientists, and drug development professionals who work with this compound,

offering both foundational knowledge and actionable protocols. The guide emphasizes the

importance of accurate mass determination in ensuring compound identity and purity, which are

critical aspects of chemical research and pharmaceutical development.

Introduction: The Significance of Methyl (1R,3S)-3-
aminocyclopentane-1-carboxylate HCl
Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is a chiral cyclic amino acid

ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its
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constrained cyclopentane scaffold and defined stereochemistry make it an attractive

component for the synthesis of novel therapeutic agents, influencing their potency, selectivity,

and pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability

and solubility in aqueous media, which is advantageous for handling and formulation.

Accurate determination of the molecular weight of this compound is a fundamental prerequisite

for its use in any scientific context. It serves as a primary identifier and a critical parameter for

quality control, ensuring the integrity of experimental results and the safety of downstream

applications. This guide will walk through the essential aspects of determining and verifying the

molecular weight of this specific molecule.

Physicochemical Properties
A summary of the key physicochemical properties of methyl (1R,3S)-3-aminocyclopentane-1-

carboxylate hydrochloride is presented in Table 1.

Property Value Source

Molecular Formula C₇H₁₄ClNO₂ [PubChem][1]

Molecular Weight 179.64 g/mol [PubChem][1]

CAS Number 222530-29-2 [PubChem][1]

IUPAC Name

methyl (1R,3S)-3-

aminocyclopentane-1-

carboxylate;hydrochloride

[PubChem][1]

Parent Compound
(1R,3S)-methyl 3-

aminocyclopentanecarboxylate
[PubChem][1]

Component Compounds

(1R,3S)-methyl 3-

aminocyclopentanecarboxylate

and Hydrochloric Acid

[PubChem][1]

Chemical Structure and Stereochemistry
The defined stereochemistry of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl is

crucial to its function in asymmetric synthesis and its interaction with biological targets. The "
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(1R,3S)" designation specifies the absolute configuration at the two chiral centers on the

cyclopentane ring.

Caption: 2D structure of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl.

Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

The molecular formula for methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl is

C₇H₁₄ClNO₂.[1]

The calculation is as follows:

Carbon (C): 7 atoms × 12.011 u = 84.077 u

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 84.077 + 14.112 + 35.453 + 14.007 + 31.998 = 179.647 u

This value is typically rounded to two decimal places, giving 179.64 g/mol .

Experimental Verification by Mass Spectrometry
While theoretical calculation provides an expected molecular weight, experimental verification

is essential for confirming the identity and purity of a synthesized compound. High-resolution

mass spectrometry (HRMS) is the gold standard for this purpose. Electrospray ionization (ESI)

is a soft ionization technique well-suited for polar molecules like amino acid esters, making it

the method of choice.

Principle of ESI-MS
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In ESI-MS, the analyte in solution is passed through a highly charged capillary, creating a fine

spray of charged droplets.[2][3] As the solvent evaporates, the charge density on the droplets

increases, eventually leading to the ejection of gas-phase ions of the analyte. These ions are

then guided into the mass analyzer.

For methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl, the analysis is typically performed

in positive ion mode. The molecule will be detected as the protonated free base, [M+H]⁺, where

'M' is the neutral form of the molecule (C₇H₁₃NO₂). The hydrochloride salt dissociates in

solution, and the chloride ion is generally not observed in positive mode ESI.

The expected monoisotopic mass of the free base is:

C₇H₁₃NO₂: (7 × 12.000000) + (13 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) =

143.0946 u

The observed ion will be the protonated molecule, [C₇H₁₃NO₂ + H]⁺, with an expected m/z of:

[M+H]⁺: 143.0946 + 1.007825 = 144.1024 u

ESI-MS Workflow

Sample Preparation
(Dissolution in suitable solvent, e.g., Methanol/Water) Infusion into ESI Source Ionization

(Formation of [M+H]⁺ ions)
Mass Analyzer

(e.g., Q-TOF, Orbitrap) Detector Data Analysis
(Mass Spectrum Generation)

Click to download full resolution via product page

Caption: Experimental workflow for ESI-MS analysis.

Detailed Experimental Protocol
This protocol provides a general guideline for the determination of the molecular weight of

methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl using ESI-MS.

Instrumentation:

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
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Materials:

Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl sample.

LC-MS grade methanol.

LC-MS grade water.

LC-MS grade formic acid (optional, to aid protonation).

2 mL autosampler vials with pre-slit septa.

Procedure:

Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and

dissolve it in 1 mL of a 1:1 mixture of methanol and water to create a 1 mg/mL stock solution.

Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the

same solvent mixture to achieve a final concentration of 10 µg/mL. If needed, add 0.1%

formic acid to the final solution to enhance protonation.

Sample Submission: Transfer the working solution to a 2 mL autosampler vial.

Instrument Setup:

Set the ESI source to positive ion mode.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) for maximum signal intensity of a similar compound or use a standard

tuning procedure.

Set the mass analyzer to acquire data over a relevant m/z range (e.g., m/z 50-500).

Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow

rate (e.g., 5-10 µL/min). Acquire data for a sufficient duration to obtain a stable signal and a

high-quality mass spectrum.
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Data Analysis:

Process the acquired data to generate a mass spectrum.

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

Determine the experimental m/z value of this peak.

Compare the experimental m/z to the theoretical m/z (144.1024). The mass error should

be within the instrument's specification (e.g., < 5 ppm).

Interpretation of Results and Trustworthiness
A successful analysis will yield a high-resolution mass spectrum with a prominent peak at an

m/z value very close to 144.1024. The high mass accuracy allows for the confident

determination of the elemental formula of the detected ion, which serves as a self-validating

system for the compound's identity. For example, an observed m/z of 144.1022 would have a

mass error of approximately 1.4 ppm, providing strong evidence for the elemental composition

C₈H₁₄N⁺O₂.

The presence of other adducts, such as the sodium adduct [M+Na]⁺ (m/z 166.0844), can also

be observed and further corroborates the molecular weight of the parent molecule. The

absence of significant unexpected peaks indicates the purity of the sample.

Conclusion: Authoritative Grounding in Drug
Development
The precise molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl,

confirmed through both theoretical calculation and experimental verification, is a cornerstone of

its application in research and development. In the pharmaceutical industry, this data is

fundamental for:

Compound Registration: Establishing a unique identity for a new chemical entity.

Quality Control: Ensuring batch-to-batch consistency and purity.

Reaction Monitoring: Tracking the progress of chemical syntheses.
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Regulatory Submissions: Providing essential characterization data to agencies like the FDA

and EMA.

By adhering to rigorous analytical practices, such as those outlined in this guide, scientists can

ensure the integrity of their work and contribute to the development of safe and effective new

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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